N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound that can be synthesized and studied for various chemical properties and reactions. This compound is part of a broader class of chemicals known for their potential use in medicinal chemistry, particularly as kinase inhibitors or in the treatment of cancer.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-component reactions. For example, Gein, Zamaraeva, and Dmitriev (2018) describe the synthesis of related tetrahydropyrimidine carboxamides using a three-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (or N-phenylthiourea) in ethanol, with sodium hydrogen sulfate as a catalyst (Gein, Zamaraeva, & Dmitriev, 2018).
Molecular Structure Analysis
The molecular structure of related compounds is typically characterized by techniques like X-ray crystallography. For instance, Rajarajeswari G., Kumar, and Katrahalli (2020) investigated the molecular structure of a similar compound, N-ethyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide, through single crystal X-ray diffraction (Rajarajeswari G., Kumar, & Katrahalli, 2020).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can be diverse. The synthesis method often influences the final product's chemical properties. For example, Chatterjee, Sharma, Jadhav, and Chandak (2010) described a method for efficiently synthesizing similar carboxamide derivatives through the Vilsmeier-Haack reaction, highlighting the compounds' significant antiplatelet activity and moderate anticardiac activity (Chatterjee, Sharma, Jadhav, & Chandak, 2010).
Physical Properties Analysis
The physical properties, such as solvatomorphism and crystal structure, are essential for understanding the compound's behavior under different conditions. Cleetus, Rani, Rao, and Chopra (2020) investigated the solvatomorphism of methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealing insights into the compound's crystallization and stability (Cleetus, Rani, Rao, & Chopra, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the study by Bobek, Kuhar, and Bloch (1979) on 5-fluoro-1,3-oxazine-2,6(3H)-dione illustrates the potential reactivity and biological activity of related fluoro-containing compounds (Bobek, Kuhar, & Bloch, 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-16(18(24)22-15-6-4-3-5-14(15)20)17(23-19(25)21-11)12-7-9-13(26-2)10-8-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOKSYGXSLPCOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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